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Compound of Interest

Compound Name: 2-tert-Butyl-4-methylphenol

Cat. No.: B7770341

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butyl-4-methylphenol, a substituted phenolic compound, is of significant interest across
various scientific disciplines, including antioxidant chemistry, polymer science, and as an
intermediate in the synthesis of more complex molecules. Its chemical structure, characterized
by a hydroxyl group, a bulky tert-butyl group, and a methyl group on a benzene ring, imparts
unique properties that are critical to its function. A thorough understanding of its molecular
structure is paramount for its effective application and for the development of new derivatives.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating and
confirming the structure of this molecule. This guide provides an in-depth analysis of the
spectral data of 2-tert-Butyl-4-methylphenol, offering field-proven insights into experimental
choices and data interpretation.

Molecular Structure and Spectroscopic Correlation

The structural features of 2-tert-Butyl-4-methylphenol directly correlate with its spectroscopic
signatures. The following diagram illustrates the molecular structure and the numbering of the
carbon and hydrogen atoms, which will be referenced throughout this guide.

Caption: Molecular structure of 2-tert-Butyl-4-methylphenol with atom numbering.
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'H Nuclear Magnetic Resonance (NMR)
Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of the

hydrogen atoms in a molecule.[1]

Experimental Protocol: *H NMR

Sample Preparation: Dissolve approximately 5-10 mg of 2-tert-Butyl-4-methylphenol in
about 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube.[2] The
use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the
analyte's signals.

Instrument Setup: Place the NMR tube in the spectrometer's probe.

Data Acquisition: Acquire the *H NMR spectrum. A standard acquisition includes a set
number of scans to achieve an adequate signal-to-noise ratio.

Referencing: The chemical shifts are typically referenced to the residual solvent peak (e.g.,
CHCIs at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[3]

D20 Shake: To confirm the hydroxyl proton peak, a "D20 shake" can be performed. Add a
drop of deuterium oxide (D20) to the NMR tube, shake gently, and re-acquire the spectrum.
The hydroxyl proton will exchange with deuterium, causing its peak to disappear from the H
NMR spectrum.[1]

'H NMR Spectral Data and Interpretation

The *H NMR spectrum of 2-tert-Butyl-4-methylphenol exhibits distinct signals corresponding

to the different types of protons in the molecule.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Alcohols_and_Phenols/17.11%3A_Spectroscopy_of_Alcohols_and_Phenols
https://www.benchchem.com/product/b7770341?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6271058/
https://docbrown.info/page06/spectra2/phenol-nmr1h.htm
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Alcohols_and_Phenols/17.11%3A_Spectroscopy_of_Alcohols_and_Phenols
https://www.benchchem.com/product/b7770341?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7770341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (3)

Multiplicity Integration Assignment
Ppm
~7.0-7.2 d 1H Aromatic H-6
~6.8-7.0 dd 1H Aromatic H-5
~6.6-6.8 d 1H Aromatic H-3
~4.5-5.5 s (broad) 1H Phenolic OH
~2.2-2.3 S 3H Ar-CHs
~1.4 s 9H -C(CH3)3

Note: Actual chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation:

e Aromatic Protons (H-3, H-5, H-6): The three protons on the aromatic ring appear in the
downfield region (6.6-7.2 ppm) due to the deshielding effect of the ring current. They exhibit
spin-spin coupling, resulting in splitting patterns (doublet and doublet of doublets) that can be
used to assign each proton to its specific position.

e Phenolic Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet in
the region of 4.5-5.5 ppm. Its chemical shift is variable and depends on concentration,
temperature, and solvent due to hydrogen bonding. The broadness is a result of chemical
exchange.[4]

o Methyl Protons (Ar-CHs): The three protons of the methyl group attached to the aromatic ring
appear as a sharp singlet around 2.2-2.3 ppm.

e tert-Butyl Protons (-C(CHs)s): The nine equivalent protons of the tert-butyl group give rise to
a strong, sharp singlet at approximately 1.4 ppm. This upfield shift is characteristic of
aliphatic protons.
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Caption: Workflow for tH NMR analysis.

13C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol: **C NMR

o Sample Preparation: Prepare a more concentrated sample than for *H NMR, typically 20-50
mg of 2-tert-Butyl-4-methylphenol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs).[5]

e Instrument Setup: Place the NMR tube in the spectrometer's probe.

o Data Acquisition: Acquire the 3C NMR spectrum. Proton-decoupled mode is commonly used
to simplify the spectrum, resulting in a single peak for each unique carbon atom. A larger
number of scans is usually required compared to *H NMR due to the low natural abundance
of 13C.

o Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCls at 77.16
ppm) or TMS at 0 ppm.[6]

3C NMR Spectral Data and Interpretation
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The 13C NMR spectrum of 2-tert-Butyl-4-methylphenol shows distinct signals for each of the
non-equivalent carbon atoms.

Chemical Shift (8) ppm Assighment

~150-155 C1 (C-OH)

~135-140 C2 (C-tert-butyl)
~125-130 C4 (C-CHs)

~125-130 C5

~120-125 C6

~115-120 C3

~34 Quaternary C of tert-butyl
~29-30 CHs of tert-butyl

~20 Ar-CHs

Note: The exact chemical shifts can vary. The data presented is based on typical values for
similar structures. A definitive spectrum for this specific compound is available on databases
like SpectraBase.[7]

Interpretation:

o Aromatic Carbons: The six aromatic carbons resonate in the downfield region (115-155
ppm). The carbon attached to the electron-withdrawing hydroxyl group (C1) is the most
deshielded and appears furthest downfield. The other substituted carbons (C2 and C4) also
have distinct chemical shifts.

« tert-Butyl Carbons: The quaternary carbon of the tert-butyl group appears around 34 ppm,
while the three equivalent methyl carbons of the tert-butyl group resonate at approximately
29-30 ppm.

o Methyl Carbon: The carbon of the methyl group attached to the aromatic ring is found at a
characteristic upfield position of about 20 ppm.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.[8]

Experimental Protocol: FTIR-ATR

e Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.[9]

e Background Scan: Perform a background scan to account for atmospheric CO2 and water
vapor, as well as any signals from the ATR crystal itself.

o Sample Application: Place a small amount of solid 2-tert-Butyl-4-methylphenol directly onto
the ATR crystal.[10]

o Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal,
and acquire the IR spectrum.

o Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after
the measurement.[9]

IR Spectral Data and Interpretation

The IR spectrum of 2-tert-Butyl-4-methylphenol shows characteristic absorption bands
corresponding to its functional groups.[11]

Wavenumber (cm~—?) Intensity Assignment

O-H stretch (hydrogen-

~3600-3200 Strong, Broad

bonded)
~3000-2850 Medium-Strong C-H stretch (aliphatic)
~1600, ~1480 Medium C=C stretch (aromatic ring)
~1230 Strong C-O stretch (phenol)

C-H bend (aromatic, out-of-
~880-800 Strong

plane)
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Interpretation:

O-H Stretching: The broad and strong absorption band in the 3600-3200 cm~1 region is a
hallmark of the hydroxyl group involved in hydrogen bonding.

e C-H Stretching: The absorptions between 3000 and 2850 cm~! are due to the stretching
vibrations of the C-H bonds in the methyl and tert-butyl groups.

e C=C Stretching: The peaks around 1600 and 1480 cm~1! are characteristic of the carbon-
carbon double bond stretching vibrations within the aromatic ring.

e C-O Stretching: The strong absorption around 1230 cm~1 is attributed to the stretching
vibration of the C-O bond of the phenolic group.

e Aromatic C-H Bending: The strong bands in the 880-800 cm~? region are due to the out-of-
plane bending of the C-H bonds on the substituted aromatic ring, which can be diagnostic of
the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio
of ions, providing information about the molecular weight and fragmentation pattern of a
compound.[12]

Experimental Protocol: GC-MS

e Sample Preparation: Dissolve a small amount of 2-tert-Butyl-4-methylphenol in a volatile
organic solvent (e.g., dichloromethane or methanol).

o GC Separation: Inject the sample into a Gas Chromatograph (GC) coupled to a Mass
Spectrometer (MS). The GC separates the components of the sample based on their boiling
points and interactions with the column's stationary phase.[13]

« lonization: As the compound elutes from the GC column, it enters the ion source of the mass
spectrometer (commonly an electron ionization source), where it is bombarded with
electrons to form a molecular ion (M*").
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e Mass Analysis: The molecular ion and any fragment ions are accelerated and separated
based on their mass-to-charge (m/z) ratio by a mass analyzer.

o Detection: The ions are detected, and a mass spectrum is generated, plotting the relative
abundance of ions versus their m/z ratio.

Mass Spectrum and Fragmentation Analysis

The mass spectrum of 2-tert-Butyl-4-methylphenol provides its molecular weight and
characteristic fragmentation pattern.

Key Peaks and Interpretation:

e Molecular lon Peak (M*'): The peak at m/z = 164 corresponds to the molecular weight of 2-
tert-Butyl-4-methylphenol (C11H160).[12]

e Base Peak (m/z = 149): The most intense peak in the spectrum is typically at m/z = 149. This
fragment is formed by the loss of a methyl group (*CHs, 15 Da) from the tert-butyl group,
resulting in a stable benzylic/tertiary carbocation.

o Other Significant Fragments:

o m/z = 121: This peak can be attributed to the loss of a propyl radical (¢«CsH7) from the
molecular ion, or the loss of an ethylene molecule (C2H4) from the m/z 149 fragment.

o m/z = 91: This fragment is likely the tropylium ion (C7H-*), a common and stable fragment
in the mass spectra of alkylbenzenes, formed through rearrangement and fragmentation.
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Caption: Proposed fragmentation pathway for 2-tert-Butyl-4-methylphenol in MS.

Conclusion

The combined application of *H NMR, 13C NMR, IR, and MS provides a comprehensive and
unambiguous characterization of 2-tert-Butyl-4-methylphenol. Each technique offers
complementary information, allowing for a complete structural elucidation. The data and
interpretations presented in this guide serve as a valuable resource for researchers and
scientists working with this compound, enabling them to confidently identify and assess its
purity, and to understand its chemical behavior in various applications. The provided protocols
offer a foundation for obtaining high-quality spectral data, ensuring the integrity and reliability of
experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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